molecular formula C15H10Cl2N2OS B11167303 2,6-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

2,6-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11167303
M. Wt: 337.2 g/mol
InChI Key: OPIUXVKRGACWEF-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C15H10Cl2N2OS

Molecular Weight

337.2 g/mol

IUPAC Name

2,6-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C15H10Cl2N2OS/c1-8-4-2-7-11-13(8)18-15(21-11)19-14(20)12-9(16)5-3-6-10(12)17/h2-7H,1H3,(H,18,19,20)

InChI Key

OPIUXVKRGACWEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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